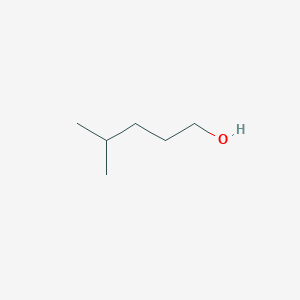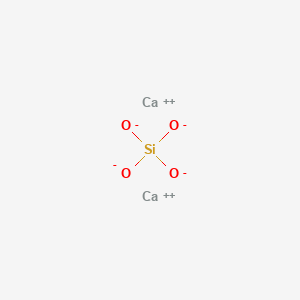
1,8-Naphthalenedicarboxylic acid, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthalenedicarboxylic acid, dipotassium salt, also known as potassium naphthalene dicarboxylate, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 300.31 g/mol. This compound has been used in various applications such as in the synthesis of metal-organic frameworks, as a catalyst, and as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is not fully understood. However, it is believed that its unique structure and properties make it an excellent candidate for use in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt. However, it is known to be relatively non-toxic and has been used in various applications without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in lab experiments is its unique properties. It has been shown to produce high-quality materials when used in the synthesis of MOFs and is also an excellent fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its cost. It is relatively expensive compared to other compounds that can be used for similar applications.
Zukünftige Richtungen
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has a wide range of potential applications in scientific research. Some possible future directions include:
1. Development of new synthesis methods to reduce the cost of production.
2. Exploration of new applications for this compound in various fields such as in drug delivery and environmental remediation.
3. Investigation of the mechanism of action of this compound to better understand its unique properties and potential applications.
4. Development of new fluorescent probes based on the structure of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, for the detection of other metal ions.
Conclusion:
In conclusion, 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is a unique compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has been used in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and has been used in various applications without any reported adverse effects. There is a wide range of potential applications for this compound in scientific research, and further investigation is needed to fully understand its unique properties and potential applications.
Synthesemethoden
The synthesis of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1,8-naphthalic anhydride with 1,8-Naphthalenedicarboxylic acid, dipotassium salt hydroxide in the presence of a solvent such as ethanol. The reaction produces 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, and water as a by-product.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has been widely used in scientific research due to its unique properties. One of its main applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have a high surface area and can be used for various applications such as gas storage, catalysis, and drug delivery. The use of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in the synthesis of MOFs has been shown to produce high-quality materials with excellent properties.
Eigenschaften
CAS-Nummer |
1209-84-3 |
|---|---|
Produktname |
1,8-Naphthalenedicarboxylic acid, dipotassium salt |
Molekularformel |
C12H6K2O4 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
dipotassium;naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C12H8O4.2K/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
AVTWCKQWICBEPN-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
Andere CAS-Nummern |
1209-84-3 |
Verwandte CAS-Nummern |
518-05-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)



